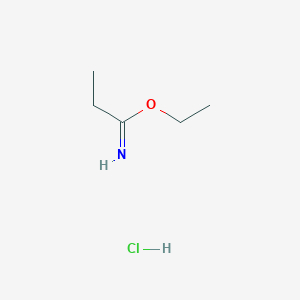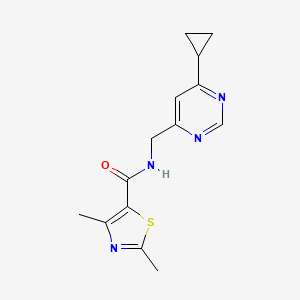
Ethyl propionimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl propionimidate hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It is also known by other names such as 1-Ethoxy-1-propaniminium chloride . The compound has a molecular weight of 137.60800 .
Synthesis Analysis
The synthesis of Ethyl propionimidate hydrochloride involves ethanol and propionitrile . More details about the synthesis process can be found in the patent by ASTRAZENECA AB .Molecular Structure Analysis
The molecular structure of Ethyl propionimidate hydrochloride is represented by the formula C5H12ClNO . The exact mass of the molecule is 137.06100 .Physical And Chemical Properties Analysis
Ethyl propionimidate hydrochloride is a solid at room temperature . The compound has a LogP value of 2.31190, indicating its lipophilicity . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
DNA Bioconjugates Synthesis
An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single stranded DNA (ssDNA). This method demonstrates a convenient one pot strategy for crosslinking biological molecules .
Protein Crosslinking
EDC has been used in a variety of conjugation techniques to couple carboxyl groups to primary amines. It first forms an active ester intermediate which then undergoes nucleophilic substitution in the presence of a strong nucleophile, such as a primary amine .
Hydrogel Fabrication
EDC was used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol. This study provides a novel strategy for improving the mechanical properties of hydrogels by increasing collagen concentration .
Immobilizing Proteins onto Grafted Solid Surfaces
The EDC/NHS method has been used in a wide range of applications such as immobilizing proteins onto grafted solid surfaces .
Crosslinking Antibodies to Functionalized Solid Supports
This method has been used for crosslinking antibodies to functionalized solid supports .
Constructing DNA-cellulose Nanocrystals
EDC/NHS method has been used for constructing DNA-cellulose nanocrystals .
Creating Nucleic Acid Functionalized Carbon Nanotubes
This method has also been used for creating nucleic acid functionalized carbon nanotubes .
Peptide Functionalized Gold Nanoparticles
The EDC/NHS method has been used for peptide functionalized gold nanoparticles .
properties
IUPAC Name |
ethyl propanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(6)7-4-2;/h6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZIPACKTBIFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl propionimidate hydrochloride | |
CAS RN |
40546-35-8 |
Source


|
| Record name | ethyl propanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone](/img/structure/B2975647.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)


![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2975658.png)


![{3-Chloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2975665.png)
